Cerium(IV) sulfate hydrate, REacton, 99% (REO)
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Overview
Description
Cerium(IV) sulfate hydrate, REacton, 99% (REO) is a product of Thermo Scientific Chemicals . It acts as an oxidizing agent and is used for the generation of o-benzoquinone from catechol . It also promotes the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes .
Molecular Structure Analysis
The molecular formula of Cerium(IV) sulfate hydrate is CeO8S2 . The IUPAC name is λ⁴-cerium (4+) hydrate disulfate . The molecular weight is 332.23 g/mol .Chemical Reactions Analysis
As an oxidizing agent, Cerium(IV) sulfate hydrate is used for the generation of o-benzoquinone from catechol . It also promotes the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes .Physical And Chemical Properties Analysis
Cerium(IV) sulfate hydrate has a melting point of 195°C (decomposition) . It is crystalline in physical form . It is slightly soluble in water and soluble in dilute sulfuric acid . The density is 3.01 g/mL .Scientific Research Applications
Fenton-like Reactions and Antioxidant Properties
Cerium, a rare earth metal, has been explored for its catalytic activities and antioxidant properties, particularly in the form of cerium oxide nanoparticles. These nanoparticles exhibit catalytic activities and antioxidant properties in tissue culture and animal models due to ceria's ability to cycle between the +3 and +4 states at oxygen vacancy sites. This capability allows cerium to catalyze Fenton-like reactions with hydrogen peroxide, generating damaging oxygen radicals, which could have implications in environmental science and technology (Heckert, Seal, & Self, 2008).
Catalysis in Organic Synthesis
Cerium(IV) sulfate tetrahydrate has demonstrated efficiency as a heterogeneous catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones via a one-pot three-component reaction. This method offers high yields, solvent-free conditions, and the ability to reuse the catalyst with considerable activity after multiple cycles. This highlights the catalyst's potential in facilitating green chemistry approaches in organic synthesis (Davoodnia, Khashi, & Tavakoli-Hoseini, 2014).
Nanoparticle Synthesis and Agglomeration
The thermal hydrolysis method for synthesizing crystalline cerium(IV) oxide nanoparticles from cerium(IV) ammonium nitrate solutions reveals the effect of treatment temperature, salt concentration, and the addition of sulfate ions on the crystallite size and morphology. This process underlines the significance of cerium(IV) sulfate in producing materials with controlled nanostructures for advanced applications (Hirano, Fukuda, Iwata, Hotta, & Inagaki, 2004).
Redox Flow Battery Technology
Research into the Ce^4+/Ce^3+ redox couple in sulfuric acid electrolytes for redox flow battery (RFB) technology has explored the solubility of cerium sulfates and the kinetics of the cerous/ceric redox reaction. This work is crucial for advancing RFB technology, suggesting optimal conditions for electrolytes and highlighting the challenges of cerium's solubility and redox kinetics in such applications (Paulenova, Creager, Navratil, & Wei, 2002).
Photocatalysis and Oxidation Processes
Cerium(III) catalyzed aqueous reactions between sulfite ion and oxygen have been investigated for their potential in photocatalytic applications. The role of cerium(III) as a photoactive species initiating radical chain reactions opens avenues for its application in environmental remediation and the design of efficient photocatalytic systems (Kerezsi, Lente, & Fábián, 2005).
Safety and Hazards
Cerium(IV) sulfate hydrate may cause severe skin burns and eye damage . It may intensify fire as an oxidizer . The transport hazard class is 5.1, and the packing group is III . The proper shipping name is OXIDIZING SOLID, CORROSIVE, N.O.S . It is recommended to store it under ambient temperatures and under Nitrogen .
Mechanism of Action
Target of Action
Cerium(IV) sulfate hydrate, also known as ceric sulfate, primarily targets organic compounds and acts as a strong oxidizer . It is particularly effective under acidic conditions .
Mode of Action
The ceric ion in cerium(IV) sulfate hydrate is a strong oxidizer, especially under acidic conditions . When cerium(IV) sulfate is added to dilute hydrochloric acid, elemental chlorine is formed, albeit slowly . With stronger reducing agents, it reacts much faster . For example, with sulfite in acidic environments, it reacts quickly and completely .
Biochemical Pathways
Cerium(IV) sulfate hydrate is involved in the oxidation of dicarboxylic acids . This reaction is part of the Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions . The reaction involves the formation of intermediate complexes of cerium(IV) with oxalic acid anions and sulfate background anions .
Pharmacokinetics
It’s known that the compound is moderately soluble in water and dilute acids . The tetrahydrate form loses water when heated to 180-200 °C .
Result of Action
The result of cerium(IV) sulfate hydrate’s action is the oxidation of target compounds. For example, it can catalyze the selective oxidation of secondary alcohols to the corresponding ketones . It can also directly sulfonate methane with sulfur trioxide to methanesulfonic acid in sulfuric acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cerium(IV) sulfate hydrate. For instance, the compound is a strong oxidizer, especially under acidic conditions . Its solubility and reactivity can be affected by the pH and temperature of the environment . Moreover, it’s known to be very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment .
properties
IUPAC Name |
cerium;sulfuric acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEBWGSOTXXFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OS(=O)(=O)O.[Ce] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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